molecular formula C13H18N2O4 B1388434 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 1214038-55-7

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B1388434
CAS No.: 1214038-55-7
M. Wt: 266.29 g/mol
InChI Key: QHQCYWJDBHJYAE-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core. The structure includes a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid moiety at position 1. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid group enables further derivatization, such as amide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further modified or used in subsequent reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against various cancer cell lines due to their ability to interact with specific biological targets.
  • Antimicrobial Properties : The compound's unique structure may allow it to act against resistant bacterial strains, making it a candidate for developing new antibiotics.

Case Studies

StudyFindings
Study 1A derivative of the compound was tested against breast cancer cells and showed significant cytotoxicity with an IC50 value of 15 µM.
Study 2Research demonstrated that compounds similar to this structure inhibited bacterial growth in vitro, suggesting potential as a lead compound for antibiotic development.

Materials Science Applications

In addition to medicinal uses, 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid can also serve as a building block in materials science:

  • Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities due to its reactive carboxylic acid group.
  • Nanomaterials : It can be incorporated into nanostructured materials for applications in drug delivery systems or as components in electronic devices.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for the selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo[1,2-a]pyrazine derivatives, focusing on substituent positions, functional groups, synthetic routes, and physicochemical properties.

Structural Variations and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
2-(tert-Butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid Boc (2), COOH (1) Carboxylic acid, Boc-protected amine C₁₃H₁₈N₂O₄ 278.30
2-tert-Butyl 6-methyl pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate Boc (2), COOCH₃ (6) Methyl ester, Boc-protected amine C₁₄H₂₀N₂O₄ 280.32
Ethyl 1-[(tert-Boc)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-yl)carboxylate Boc (amino), ethyl ester, indole groups Ester, Boc-protected amino, indole C₃₂H₃₄N₄O₅ 554.65
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate COOCH₃ (7) Methyl ester C₉H₁₂N₂O₂ 180.20
2-tert-Butyl 8-methyl 6-(aminomethyl)pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate Boc (2), COOCH₃ (8), NH₂CH₂ (6) Methyl ester, Boc, aminomethyl C₁₅H₂₃N₃O₄ 309.36

Key Observations :

  • Substituent Position : The target compound’s carboxylic acid at position 1 distinguishes it from analogs with substituents at positions 6, 7, or 6. Positional differences alter electronic effects and steric environments, impacting reactivity and intermolecular interactions.
  • Boc groups are consistent across analogs, ensuring stability under basic conditions .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (ν, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Ethyl 1-[(tert-Boc)amino]-2-methylindole carboxylate (10a) 169–173 3263 (N-H), 1765 (C=O ester) 1.34 (Boc tert-butyl), 3.87 (OCH₂CH₃)
2-tert-Butyl 6-methyl dicarboxylate Not reported Not available 1.34 (Boc tert-butyl), 3.89 (OCH₃)
Target Compound Not reported ~1682 (C=O acid), ~3263 (O-H) Expected: 1.34 (Boc tert-butyl), 10–12 (COOH)

Key Findings :

  • IR Spectroscopy : Carboxylic acids (target compound) show broad O-H stretches (~3200 cm⁻¹) and C=O stretches near 1680 cm⁻¹, while esters exhibit stronger C=O bands at ~1740 cm⁻¹ .
  • ¹H-NMR : Boc tert-butyl protons resonate at δ 1.34 ppm across analogs. Carboxylic acid protons (if observable) appear downfield (δ 10–12 ppm) .

Biological Activity

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyrrolo[1,2-a]pyrazine core that includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, and it has a molecular weight of 266.29 g/mol. This article explores its biological activity, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core : This involves cyclization reactions of appropriate precursors.
  • Introduction of the Boc Group : The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions.
  • Carboxylation : The carboxylic acid group is introduced at the desired position on the core structure.

These reactions are critical for obtaining the compound in a form suitable for biological testing and further chemical modifications.

Biological Activity

Recent studies have begun to elucidate the biological activities associated with this compound. Below are some key findings regarding its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit various levels of anticancer activity. For instance:

  • Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells showed that compounds derived from this class can significantly reduce cell viability. Specifically, one study reported that a related carboxylic acid derivative exhibited weak anticancer activity with post-treatment viability rates between 78% and 86% at a concentration of 100 µM .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolo[1,2-a]pyrazine core influence biological activity. For example, the incorporation of different phenyl substitutions enhanced anticancer effects in certain derivatives .

The proposed mechanism for the anticancer activity of these compounds often involves inhibition of key cellular pathways:

  • PI3-Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of Class I PI3-kinase enzymes, which are crucial in regulating cell growth and survival. This inhibition could potentially lead to reduced tumor proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on A549 Cells : A study evaluated various derivatives against A549 cells and found that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Comparative Analysis : Another study investigated multiple derivatives and their effects on both cancerous and non-cancerous cells, demonstrating varying degrees of selectivity and potency .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

PropertyValue/Observation
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Anticancer ActivityWeak to moderate; dependent on structural variations
MechanismPotential PI3-kinase inhibition
Cell Line UsedA549 human lung adenocarcinoma
Viability Post-Treatment78–86% at 100 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrrolo[1,2-a]pyrazine core via cyclization reactions. For example, condensation of 1,2-diamines with diketones under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Step 3 : Carboxylic acid functionalization via oxidation of hydroxymethyl intermediates (e.g., using KMnO₄ in acidic conditions) .

Key Considerations :

  • Solvent choice (e.g., THF for Boc protection) and catalyst selection (e.g., DMAP) critically influence yield and purity .
  • Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques confirm the structure of this compound?

A combination of methods is essential:

  • NMR :
    • ¹H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and pyrrolo-pyrazine protons (δ 3.5–4.5 ppm for dihydrogens) .
    • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm and Boc carbonyl at δ ~155 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching for both Boc and carboxylic acid) .
  • MS : Molecular ion peak matching the exact mass (e.g., 280.3 g/mol for C₁₃H₂₀N₂O₅) with fragmentation patterns indicating Boc loss .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reactivity in cross-coupling reactions?

The Boc group serves dual roles:

  • Steric Hindrance : Shields the pyrrolo-pyrazine core, directing electrophilic substitutions to less hindered positions (e.g., C6 or C8) .
  • Electronic Effects : Electron-withdrawing nature of the carbonyl stabilizes adjacent intermediates during Suzuki-Miyaura couplings, enabling regioselective arylations .

Experimental Validation :

  • Compare coupling yields with/without Boc protection using Pd(PPh₃)₄ as a catalyst .
  • Monitor regioselectivity via HPLC-MS or 2D NMR (e.g., NOESY) .

Q. What strategies resolve contradictions in reported reaction yields for oxidation of hydroxymethyl intermediates?

Discrepancies arise from:

  • Oxidizing Agents : KMnO₄ (high yield but harsh conditions) vs. TEMPO/NaOCl (milder but lower efficiency) .
  • pH Control : Acidic conditions (H₂SO₄) favor complete oxidation to carboxylic acids, while neutral conditions may yield aldehydes .

Methodological Recommendations :

  • Optimize using Design of Experiments (DoE) to vary temperature (40–80°C), solvent (H₂O vs. acetone), and stoichiometry .
  • Validate purity via HPLC with UV detection at 254 nm .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to determine HOMO/LUMO levels. Pyrazine cores exhibit low LUMO energies (~-3.5 eV), ideal for n-type semiconductors .
  • TD-DFT : Simulate UV-vis spectra to correlate with experimental λmax (e.g., ~350 nm for π→π* transitions) .

Validation : Compare calculated electron affinities with cyclic voltammetry data (reduction potentials vs. Ag/AgCl) .

Q. Critical Analysis of Evidence

  • Contradictions : reports high oxidation yields with KMnO₄, while notes side reactions. Resolution: Use scavengers (e.g., NaHSO₃) to quench excess MnO₂ .
  • Gaps : Limited data on enantioselective synthesis. Suggested Focus: Chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric functionalization .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQCYWJDBHJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 2
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 3
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 5
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 6
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

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